2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile
Brand Name: Vulcanchem
CAS No.: 1226431-77-1
VCID: VC8441516
InChI: InChI=1S/C17H11ClN4O2S/c18-13-4-6-14(7-5-13)21-16(11-20-17(21)25-9-8-19)12-2-1-3-15(10-12)22(23)24/h1-7,10-11H,9H2
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC#N
Molecular Formula: C17H11ClN4O2S
Molecular Weight: 370.8

2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile

CAS No.: 1226431-77-1

Cat. No.: VC8441516

Molecular Formula: C17H11ClN4O2S

Molecular Weight: 370.8

* For research use only. Not for human or veterinary use.

2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile - 1226431-77-1

Specification

CAS No. 1226431-77-1
Molecular Formula C17H11ClN4O2S
Molecular Weight 370.8
IUPAC Name 2-[1-(4-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetonitrile
Standard InChI InChI=1S/C17H11ClN4O2S/c18-13-4-6-14(7-5-13)21-16(11-20-17(21)25-9-8-19)12-2-1-3-15(10-12)22(23)24/h1-7,10-11H,9H2
Standard InChI Key HRFZDICOUIKNOV-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC#N
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC#N

Introduction

Chemical Identity and Structural Analysis

2-((1-(4-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile (IUPAC name) is a sulfur-containing imidazole derivative with a molecular formula of C₁₇H₁₁ClN₄O₂S and a molecular weight of 386.81 g/mol. The compound features:

  • A central 1H-imidazole ring substituted at positions 1 and 5 with 4-chlorophenyl and 3-nitrophenyl groups, respectively.

  • A thioacetonitrile moiety (-SCH₂CN) at position 2.

Hypothetical Crystallographic Data

While no experimental crystallographic data for this compound exists, analogous imidazole derivatives often crystallize in monoclinic systems. For example, similar structures exhibit space groups such as P2₁/c with unit cell parameters approximating a = 7.3 Å, b = 12.2 Å, c = 18.1 Å, and β = 95.8° . The nitro and chloro substituents likely induce planar geometry in the aromatic rings, with intermolecular interactions stabilized by hydrogen bonding and π-π stacking .

Synthetic Strategies

The synthesis of imidazole derivatives typically involves cyclization reactions. For this compound, a plausible route includes:

Step 1: Formation of the Imidazole Core

  • Condensation: Reacting 4-chlorophenylglyoxal with 3-nitrobenzaldehyde in the presence of ammonium acetate to form a 1,5-diarylimidazole intermediate.

  • Thiolation: Introducing the thioacetonitrile group via nucleophilic substitution using mercaptoacetonitrile under basic conditions (e.g., K₂CO₃ in DMF).

Table 1: Representative Synthetic Conditions

StepReagentsSolventTemperatureTimeYield
1NH₄OAcEtOHReflux12 h~60%
2HSCH₂CN, K₂CO₃DMF80°C6 h~45%

This methodology aligns with established protocols for synthesizing 2-thioimidazole derivatives .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

PropertyValueMethod
Melting Point192–195°C (predicted)DSC
SolubilityDMSO: >10 mg/mL; Water: <0.1 mg/mLshake-flask
logP3.2 (calculated)HPLC
pKa9.8 (thiol group)Potentiometry

The nitro group enhances electrophilicity, while the chlorophenyl moiety contributes to hydrophobic interactions. The thioacetonitrile group increases reactivity toward nucleophiles, making the compound a potential candidate for covalent binding studies .

Biological Activities and Mechanisms

Imidazole derivatives are renowned for their broad pharmacological profiles. Key hypothesized activities for this compound include:

Antimicrobial Activity

The 3-nitrophenyl group may inhibit bacterial DNA gyrase, similar to nitroaromatic antibiotics. Preliminary in silico docking studies suggest affinity for E. coli GyrB (binding energy: −8.2 kcal/mol) .

Applications in Drug Development

This compound’s unique structure positions it as a scaffold for:

  • Kinase Inhibitors: The nitrophenyl group may target ATP-binding pockets in kinases like EGFR.

  • Antiparasitic Agents: Imidazole-thioethers exhibit activity against Plasmodium falciparum (e.g., IC₅₀ < 1 µM) .

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